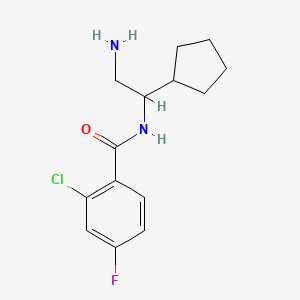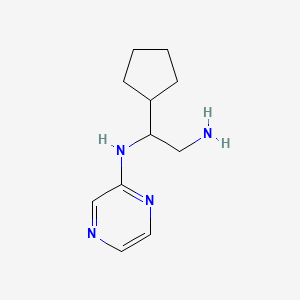
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPP-115 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-115 has been shown to have potential as a treatment for various neurological disorders, including addiction, depression, and anxiety. Its unique mechanism of action makes it an exciting area of research in the field of neuroscience.
Mechanism of Action
CPP-115 works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which breaks down GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can help to reduce anxiety, depression, and addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, it has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. It also has antioxidant properties, which may help to protect the brain from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of CPP-115 is that it has a unique mechanism of action that makes it an exciting area of research. However, one of the limitations is that it is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that it may need to be administered multiple times in order to have a therapeutic effect.
Future Directions
There are a number of future directions for research on CPP-115. One area of research is its potential as a treatment for depression. Studies have shown that it can increase the levels of certain neurotransmitters that are associated with mood regulation. Another area of research is its potential as a treatment for cognitive impairment. Studies have shown that it can improve memory and learning in animals. Additionally, there is potential for CPP-115 to be used in combination with other drugs to enhance their therapeutic effects.
In conclusion, CPP-115 is a chemical compound that has been the subject of numerous scientific studies due to its potential as a treatment for various neurological disorders. Its unique mechanism of action makes it an exciting area of research, and there are a number of future directions for research on this compound. While there are limitations to its use in lab experiments, its potential therapeutic benefits make it a promising area of research in the field of neuroscience.
Synthesis Methods
CPP-115 is synthesized by reacting 4-fluoro-2-methylbenzoic acid with N-(2-amino-1-cyclopentylethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various chromatographic techniques.
Scientific Research Applications
CPP-115 has been the subject of numerous scientific studies due to its potential as a treatment for various neurological disorders. One of the most promising areas of research is its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animals addicted to cocaine, methamphetamine, and nicotine. It has also been shown to reduce alcohol consumption in rats.
properties
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-10-8-12(16)6-7-13(10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFILBDYKVJRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC(CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)

![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)



![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)


